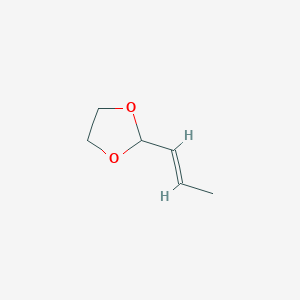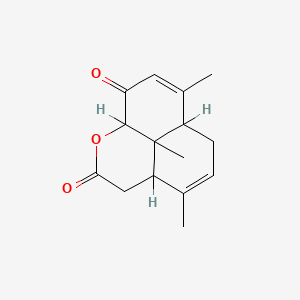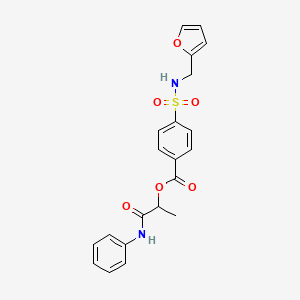
1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-: is a complex organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . This compound is also known by other names such as Cedr-8-en-15-ol and alpha-Cedrenol . It is a derivative of azulene, a bicyclic aromatic hydrocarbon, and is characterized by its unique structure which includes a methanol group and multiple methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3a,7-Methanoazulene-6-methanol involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Cyclization Reactions: Formation of the azulene core through cyclization reactions.
Functional Group Modifications: Introduction of the methanol group and methyl groups through various organic reactions such as alkylation and reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The specific conditions such as temperature, pressure, and solvents used can vary depending on the desired purity and scale of production .
Análisis De Reacciones Químicas
Types of Reactions
1H-3a,7-Methanoazulene-6-methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the azulene core or the functional groups attached to it.
Substitution: Various substitution reactions can occur, particularly at the methanol group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Transition metal catalysts like palladium or platinum may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can lead to various hydrogenated derivatives .
Aplicaciones Científicas De Investigación
1H-3a,7-Methanoazulene-6-methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Used in the production of fragrances and flavors due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1H-3a,7-Methanoazulene-6-methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and microbial activity, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cedr-8-ene: Another azulene derivative with similar structural features.
alpha-Cedrene: A stereoisomer with a different arrangement of atoms but similar chemical properties.
Di-epi-alpha-cedrene: A stereoisomer with different spatial configuration.
Uniqueness
1H-3a,7-Methanoazulene-6-methanol is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a variety of chemical modifications, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
21441-72-5 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-10-4-5-13-14(2,3)12-8-15(10,13)7-6-11(12)9-16/h6,10,12-13,16H,4-5,7-9H2,1-3H3/t10-,12+,13+,15+/m1/s1 |
Clave InChI |
FUZABTYGEVJEPT-HTUGSXCWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)CO |
SMILES canónico |
CC1CCC2C13CC=C(C(C3)C2(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)
![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)





![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)


